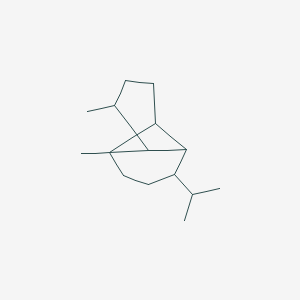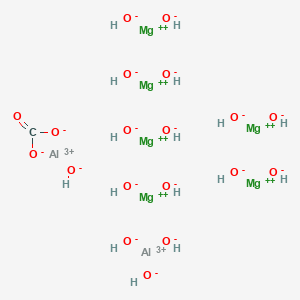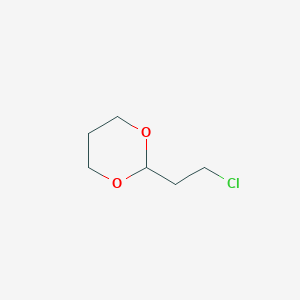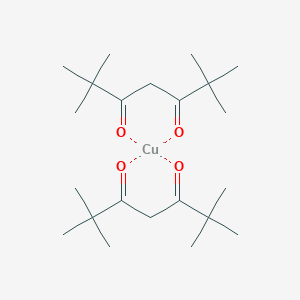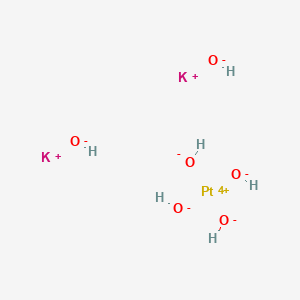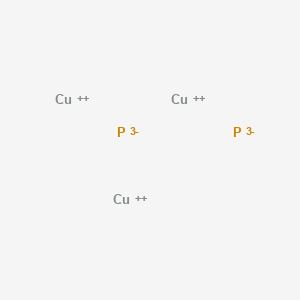
Tricopper phosphide
Übersicht
Beschreibung
Tricopper phosphide (Cu3P) is a ternary compound composed of copper and phosphorus. It has gained attention in the scientific community due to its unique physical and chemical properties. Cu3P possesses excellent electrical conductivity, high thermal stability, and good mechanical strength, making it a potential candidate for various applications such as solar cells, field-effect transistors, and catalysts.
Wirkmechanismus
The unique properties of Tricopper phosphide are attributed to its crystal structure and electronic properties. Tricopper phosphide has a tetragonal crystal structure with space group P4/nmm. It has a narrow bandgap of around 1.4 eV, which makes it a suitable material for light absorption. The high electrical conductivity of Tricopper phosphide is due to the presence of copper atoms, which form metallic bonds and provide free electrons for conduction.
Biochemische Und Physiologische Effekte
Tricopper phosphide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Tricopper phosphide nanoparticles can induce cytotoxicity in cancer cells. The mechanism of cytotoxicity is not well understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
Tricopper phosphide has several advantages for lab experiments. It is a stable and low-cost material that can be easily synthesized using solution-based methods. Tricopper phosphide also possesses excellent electrical conductivity, making it a suitable material for electronic and energy applications. However, Tricopper phosphide has some limitations, such as poor solubility in common solvents and difficulty in controlling the morphology of nanoparticles.
Zukünftige Richtungen
The potential applications of Tricopper phosphide are vast, and there are several future directions for research. One of the most promising directions is the use of Tricopper phosphide as a photocatalyst for water splitting and carbon dioxide reduction. Further research is required to optimize the morphology and size of Tricopper phosphide nanoparticles for these applications. Another direction is the exploration of Tricopper phosphide as a material for field-effect transistors and photovoltaic devices. The electronic properties of Tricopper phosphide need to be further studied to understand its potential in these applications. Additionally, Tricopper phosphide can be explored as a catalyst for various organic reactions, and its mechanism of action needs to be elucidated.
Conclusion:
In conclusion, Tricopper phosphide is a promising material for scientific research due to its unique physical and chemical properties. It has been extensively studied in various fields, including energy, electronics, and catalysis. Tricopper phosphide has several advantages for lab experiments, but it also has some limitations. The future directions for research include the optimization of Tricopper phosphide nanoparticles for various applications and the exploration of its mechanism of action in organic reactions.
Synthesemethoden
Tricopper phosphide can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and solution-based methods. Among them, the solution-based method is the most widely used due to its simplicity and low cost. In this method, copper salts and phosphorus sources are mixed in a solvent, followed by a reduction process to form Tricopper phosphide.
Wissenschaftliche Forschungsanwendungen
Tricopper phosphide has been extensively studied in various fields of scientific research. In the field of energy, Tricopper phosphide has shown great potential as a photocatalyst for water splitting and carbon dioxide reduction. It has also been used as an electrode material for lithium-ion batteries and supercapacitors. In the field of electronics, Tricopper phosphide has been explored as a promising material for field-effect transistors and photovoltaic devices. Furthermore, Tricopper phosphide has been studied as a catalyst for organic reactions, such as the reduction of nitro compounds and the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
tricopper;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cu.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHYYIGFXMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894785 | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricopper phosphide | |
CAS RN |
12019-57-7, 12134-35-9, 12643-19-5 | |
| Record name | Copper phosphide (Cu3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper phosphide (Cu3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricopper phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper fosfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






